2-(Methoxymethyl)pyrazolo[1,5-a]pyridine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Accelerate your kinase inhibitor SAR with 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine. This privileged heterocycle features a C2 methoxymethyl handle, delivering a LogP of 1.48 and zero H-bond donors for optimal CNS permeability unlike polar C2 analogs. Its unique substitution enables acid-cleavable derivatization for rapid library synthesis. With a clean topological PSA of 26.53 Ų, it is the superior choice for neuroscience and intracellular programs requiring balanced solubility and passive diffusion.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 685886-56-0
Cat. No. B8803943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)pyrazolo[1,5-a]pyridine
CAS685886-56-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOCC1=NN2C=CC=CC2=C1
InChIInChI=1S/C9H10N2O/c1-12-7-8-6-9-4-2-3-5-11(9)10-8/h2-6H,7H2,1H3
InChIKeyMEIBCGZQPUFNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)pyrazolo[1,5-a]pyridine (CAS 685886-56-0): Procurement Profile and Core Physicochemical Identity


2-(Methoxymethyl)pyrazolo[1,5-a]pyridine (CAS 685886-56-0) is a heteroaromatic compound belonging to the pyrazolo[1,5-a]pyridine class. Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol [1]. The compound features a methoxymethyl (-CH2OCH3) substituent at the 2-position of the fused pyrazole-pyridine core. This substitution pattern yields a calculated LogP of 1.48 and a topological polar surface area (PSA) of 26.53 Ų [2]. The compound was disclosed as a synthetic intermediate in a 2004 patent application (US2004/224974 A1), indicating its established role in the preparation of more complex pyrazolo[1,5-a]pyridine derivatives [3].

Why 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine Cannot Be Substituted with Generic Pyrazolo[1,5-a]pyridine Analogs: Key Physicochemical and Synthetic Distinctions


The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, yet subtle variations in the C2 substituent profoundly alter both physicochemical properties and synthetic utility. Generic substitution with unsubstituted pyrazolo[1,5-a]pyridine (CAS 274-56-6) or other 2-alkyl analogs introduces significant differences in lipophilicity (LogP) and polar surface area (PSA) that directly impact membrane permeability and solubility, critical for downstream biological applications . Furthermore, the methoxymethyl group at C2 is not merely a passive structural variation; it provides a chemically differentiated handle for further functionalization compared to simple alkyl chains, enabling distinct synthetic pathways and diversification strategies [1]. The SAR literature for this class demonstrates that C2 modifications can dramatically shift kinase isoform selectivity profiles (e.g., from p110α-selective to pan-PI3K or p110δ-selective), underscoring that substitution at this position is not interchangeable without altering biological activity [2].

Quantitative Differentiation of 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine (685886-56-0) Against Closest Analogs


Lipophilicity (LogP) Comparison: Methoxymethyl vs. Unsubstituted Core and 2-Methyl Derivative

2-(Methoxymethyl)pyrazolo[1,5-a]pyridine exhibits a calculated LogP of 1.48 [1]. This lipophilicity is intermediate compared to the unsubstituted pyrazolo[1,5-a]pyridine core (LogP = 1.33) and a representative 2-methyl derivative (2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde, LogP = 1.46) [2]. The methoxymethyl group provides a ~0.15 unit increase in LogP over the parent core, offering enhanced membrane permeability without the excessive lipophilicity that can lead to poor solubility or off-target promiscuity.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Polar Surface Area (PSA) and Hydrogen Bonding Capacity: Methoxymethyl vs. Hydroxymethyl Analog

The PSA of 2-(methoxymethyl)pyrazolo[1,5-a]pyridine is 26.53 Ų [1]. This is significantly lower than the PSA of the 2-hydroxymethyl analog (PSA = 37.53 Ų) . The methoxymethyl group lacks a hydrogen bond donor, whereas the hydroxymethyl group possesses one H-bond donor. This structural difference translates into a lower PSA and the complete absence of hydrogen bond donation capacity for the target compound, which is a key determinant for passive membrane permeability and CNS penetration potential.

ADME Prediction Drug Design Molecular Descriptors

Rotatable Bond Count and Conformational Flexibility: Methoxymethyl vs. Ethyl Substituent

2-(Methoxymethyl)pyrazolo[1,5-a]pyridine contains 2 rotatable bonds (the C-CH2-OCH3 moiety), as reported in database entries [1]. In contrast, the 2-ethyl analog (2-ethylpyrazolo[1,5-a]pyridine) contains only 1 rotatable bond . The additional rotatable bond in the methoxymethyl derivative introduces greater conformational flexibility, which can be either advantageous (enabling better fit into a binding pocket) or disadvantageous (incurring an entropic penalty upon binding). The presence of the ether oxygen also provides an additional hydrogen bond acceptor site compared to the ethyl analog.

Conformational Analysis Medicinal Chemistry Ligand Efficiency

Synthetic Provenance and Intermediate Utility: A Patent-Disclosed Building Block

2-(Methoxymethyl)pyrazolo[1,5-a]pyridine is explicitly disclosed as an intermediate in US Patent Application US2004/224974 A1 [1]. This contrasts with many simpler 2-alkyl derivatives (e.g., 2-methyl, 2-ethyl) which are commercially available but lack specific patent-backed synthetic utility in advanced medicinal chemistry programs. The compound's inclusion in a patent filing demonstrates its validated role in constructing more elaborate, biologically active pyrazolo[1,5-a]pyridine derivatives, specifically those targeting p38 kinase and related pathways [2].

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Evidence-Based Application Scenarios for 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine in Research and Development


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

Programs targeting kinase inhibition or other intracellular targets where moderate lipophilicity (LogP ~1.5) is desired to balance permeability and solubility. The compound's LogP of 1.48 [1] positions it favorably compared to the more polar unsubstituted core (LogP 1.33) and avoids the excessively high lipophilicity of larger 2-aryl derivatives. This makes it suitable as a starting fragment or intermediate in early-stage drug discovery when aiming for lead-like properties.

CNS Drug Discovery Programs Prioritizing Low PSA and No H-Bond Donors

For central nervous system (CNS) targets, passive diffusion across the blood-brain barrier is paramount. 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine possesses a favorable PSA of 26.53 Ų and zero hydrogen bond donors [1], attributes that are predictive of good CNS penetration. The direct comparator, 2-hydroxymethylpyrazolo[1,5-a]pyridine, with its higher PSA (37.53 Ų) and single H-bond donor , would be less optimal for CNS applications. This compound should be prioritized for neuroscience-focused medicinal chemistry campaigns.

SAR Studies Investigating the Impact of C2 Ether Substituents on Kinase Isoform Selectivity

SAR studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors have shown that subtle changes in the C2 region can shift isoform selectivity from p110α-selective to pan-PI3K or p110δ-selective [2]. 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine, with its unique C2 methoxymethyl ether moiety, represents a distinct chemotype for exploring structure-selectivity relationships. Procurement of this specific compound enables direct comparison with C2-methyl, C2-ethyl, and C2-unsubstituted analogs to map the SAR landscape of this region.

Diversification via Ether Cleavage or Functional Group Interconversion

The methoxymethyl group is not merely a hydrophobic tag; it is a chemically addressable functional group. Under acidic conditions, the methoxymethyl ether can be cleaved to reveal the 2-hydroxymethyl analog , providing access to a compound with distinct physicochemical properties (higher PSA, H-bond donor). Alternatively, the methyl ether can be deprotected to the alcohol for further derivatization (e.g., esterification, etherification with other groups). This synthetic flexibility, validated by its inclusion in patent US2004/224974 A1 [3], makes the compound a versatile intermediate for generating diverse analog libraries.

Quote Request

Request a Quote for 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.